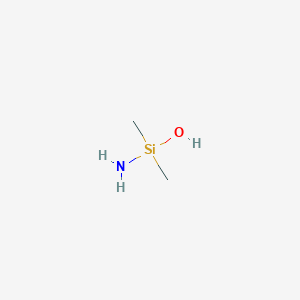

Amino(dimethyl)silanol

Description

Structure

3D Structure

Properties

CAS No. |

773015-13-7 |

|---|---|

Molecular Formula |

C2H9NOSi |

Molecular Weight |

91.18 g/mol |

IUPAC Name |

(amino-hydroxy-methylsilyl)methane |

InChI |

InChI=1S/C2H9NOSi/c1-5(2,3)4/h4H,3H2,1-2H3 |

InChI Key |

DAUXGBNWCNJACU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Amino Dimethyl Silanol and Derivatives

Hydrolysis-Based Synthetic Routes

Hydrolysis represents the most conventional approach for generating silanols. wikipedia.org This process involves the reaction of a functionalized silane (B1218182) with water, leading to the replacement of a leaving group with a hydroxyl (-OH) group. The reaction conditions, including pH, temperature, and solvent, must be meticulously controlled to prevent the self-condensation of the resulting silanol (B1196071), which leads to the formation of disiloxane (B77578) byproducts. wikipedia.orgresearchgate.net

Hydrolysis of Halosilanes (e.g., Chlorosilanes)

The hydrolysis of halosilanes, particularly chlorosilanes, is a widely employed and general method for the synthesis of silanols. wikipedia.org The reaction proceeds via the nucleophilic substitution of the halogen atom by a water molecule. wikipedia.org

A well-documented route for synthesizing amino(dimethyl)silanol involves the carefully controlled hydrolysis of a precursor like chlorodimethyl(amino)silane. To minimize the competing self-condensation reaction that forms disiloxanes, a two-step protocol is often utilized. This procedure involves an initial alkaline hydrolysis to form a more stable intermediate, followed by acidification to liberate the free silanol.

Two-Step Hydrolysis Protocol:

Alkaline Hydrolysis: The chlorosilane precursor is treated with a mild base, such as 10% aqueous sodium bicarbonate, in an ethereal solvent at low temperatures (0–5°C). This step forms the sodium silanolate intermediate, which is less prone to condensation.

Acid Quenching: The addition of a weak acid, like acetic acid, neutralizes the mixture and liberates the free this compound.

The choice of quenching agent can significantly impact the final yield and purity of the product. Temperature control is critical, as temperatures above 10°C can promote thermal decomposition and side reactions. The mechanism is understood to be an Sₙ2-Si type, involving a pentacoordinate transition state.

Table 1: Effect of Quenching Agent on Hydrolysis of a Chlorodimethyl(amino)silane Precursor Data derived from research on analogous silanol synthesis.

| Quenching Agent | Yield (%) | Purity (GC-MS, %) | Disiloxane Byproduct (%) |

|---|---|---|---|

| Acetic Acid | 85 | 92 | 8 |

| HCl (1M) | 72 | 88 | 15 |

Hydrolysis of Alkoxysilanes

Alkoxysilanes (or silyl (B83357) ethers) serve as common precursors for silanol synthesis through hydrolysis. wikipedia.org This method is often slower than the hydrolysis of corresponding chlorosilanes. wikipedia.org The reaction involves the cleavage of the Si-O-C bond and can be catalyzed by either acids or bases. mdpi.com

Acidic Conditions: In an acidic medium, the alkoxy group is first protonated, making the silicon atom more electrophilic and susceptible to a backside attack by water. mdpi.com This pathway generally leads to less branched clusters if condensation occurs. mdpi.com

Alkaline Conditions: Under alkaline conditions, a nucleophilic hydroxyl ion directly attacks the silicon atom. mdpi.com The proposed mechanism is Sₙ2-Si, involving a penta- or hexavalent intermediate. mdpi.com

For the synthesis of this compound, the hydrolysis of dimethylalkoxysilane precursors is performed under carefully controlled pH and solvent conditions to generate the desired silanol groups. Solid catalysts, such as Group IIa metal oxides or solid acids, can also be employed to facilitate the hydrolysis of alkoxysilanes, offering potential advantages in product separation and catalyst recycling. google.com

Hydrolysis of Aminosilanes (as precursors to silanols)

Aminosilanes can also serve as precursors for silanols through the hydrolysis of the silicon-nitrogen (Si-N) bond. wikipedia.org The Si-N bond is known to be highly sensitive to moisture, readily undergoing hydrolysis to form the more thermodynamically stable siloxane (Si-O-Si) bond upon condensation of the intermediate silanol. nasa.gov The synthesis of silanols such as (chloromethyl)dimethylsilanol has been demonstrated through the hydrolysis of N-[(chloromethyl)dimethylsilyl]amine precursors. researchgate.net This reactivity underscores the utility of aminosilanes as synthons for silanols, provided the reaction is carefully managed to isolate the silanol intermediate before it undergoes condensation. nasa.gov

The amine functionality within an aminosilane (B1250345) molecule can itself catalyze hydrolysis reactions. nih.gov This catalytic activity can occur via two pathways:

Intra-molecular catalysis: The amine group directly participates in the hydrolysis at the same silicon center, often through the formation of a stable five-membered cyclic intermediate. nih.govnih.gov

Inter-molecular catalysis: The amine group of one molecule catalyzes the hydrolysis of another aminosilane molecule. nih.govnih.gov

The structural characteristics of the aminosilane play a crucial role in its catalytic behavior and hydrolytic stability. nih.gov Aminosilanes can be categorized based on the position of the amine group, which dictates its capacity for intra-molecular catalysis. nih.gov

Table 2: Influence of Aminosilane Structure on Catalytic Hydrolysis Based on studies of various aminosilanes. nih.gov

| Silane Group | Amine Position | Catalytic Capability | Hydrolytic Stability of Silane Layer | Example |

|---|---|---|---|---|

| Group I (G1) | Primary amine at the γ-position | Intra- and inter-molecular catalysis | Unstable | APTES |

| Group II (G2) | Secondary amine at the γ-position | Intra- and inter-molecular catalysis (sterically hindered) | More stable than G1 | AEAPTES |

| Group III (G3) | Amine not in a position for 5-membered ring formation | Only inter-molecular catalysis | Stable | AHAMTES |

Oxidation-Based Synthetic Routes

An alternative pathway to silanols that avoids hydrolytic conditions is the direct oxidation of hydrosilanes (compounds containing an Si-H bond). wikipedia.org This methodology has seen significant advancements through the development of various catalytic systems.

Oxidation of Hydrosilanes

The oxidation of a silicon-hydrogen bond to a silicon-hydroxyl group is an attractive method for silanol synthesis. wikipedia.org A diverse range of oxidants and catalysts have been developed to achieve this transformation with high selectivity and efficiency, minimizing the formation of disiloxane byproducts that can plague other methods. nih.gov

Advanced catalytic approaches include:

Manganese-Catalyzed Oxidation: The combination of a manganese catalyst, such as Mn(ClO₄)₂, with an electron-rich ligand and hydrogen peroxide (H₂O₂) as the oxidant enables the efficient oxidation of various hydrosilanes to the corresponding silanols in high yields (80-98%). researchgate.net

Biocatalytic Oxidation: Engineered enzymes, specifically cytochrome P450 monooxygenases, can catalyze the selective oxidation of hydrosilanes to silanols using molecular oxygen as the terminal oxidant. nih.gov This enzymatic method operates under mild conditions and demonstrates high chemoselectivity for the Si-H bond over C-H bonds, completely avoiding disiloxane formation. nih.gov

Photocatalytic Oxidation: Metal-free, visible-light-mediated oxidation has been achieved using organoboron compounds as photocatalysts. mdpi.com This green chemistry approach uses oxygen from the atmosphere to oxidize silanes to silanols at room temperature. mdpi.com

Table 3: Comparison of Advanced Oxidation Methods for Hydrosilane to Silanol Conversion

| Method | Catalyst System | Oxidant | Key Features |

|---|---|---|---|

| Manganese Catalysis | Mn(ClO₄)₂ / Diamino bipyridine ligand | H₂O₂ | Fast, neutral reaction conditions, high yields. researchgate.net |

| Biocatalysis | Evolved Cytochrome P450 | O₂ | Mild conditions, high chemoselectivity, no disiloxane byproduct. nih.gov |

| Photocatalysis | Aminoquinoline diarylboron (AQDAB) | O₂ (air) | Metal-free, visible light, room temperature. mdpi.com |

Metal-Catalyzed Oxidation

The synthesis of silanols, including aminosilanols, via the oxidation of hydrosilanes is a pivotal transformation. Metal-catalyzed aerobic oxidation presents an efficient and environmentally conscious approach, often utilizing earth-abundant metals and molecular oxygen as the terminal oxidant. researchgate.net While direct metal-catalyzed oxidation of amino(dimethyl)silane to this compound is a specific application, the principles are well-established through the oxidation of analogous organosilanes and siloxanes.

Transition metal complexes, particularly those involving cobalt (Co) and copper (Cu), have been shown to be effective catalysts for the aerobic oxidation of Si-H bonds to Si-OH groups. researchgate.net These reactions often proceed under mild conditions. For instance, systems using Co(OAc)₂ or Cu(OAc)₂ in conjunction with N-hydroxyphthalimide (NHPI) can efficiently catalyze the aerobic oxidation of various hydride siloxanes to their corresponding siloxanols with high yields. researchgate.net The mechanism of these metal-catalyzed oxidation (MCO) systems is understood to involve the generation of reactive oxygen species at a metal-binding site on the substrate. nih.gov The process typically involves the reduction of the metal ion [e.g., Cu(II) to Cu(I)] by a reducing agent, which then reacts with an oxidant like O₂ or H₂O₂ to produce a highly reactive species (like the hydroxyl radical) that hydroxylates the Si-H bond. nih.govnih.gov

The choice of metal catalyst and reaction conditions is crucial for achieving high selectivity and avoiding undesired side reactions, such as the formation of disiloxanes. researchgate.net The general applicability of MCO reactions suggests that carefully designed conditions could be applied to the synthesis of this compound from its hydrosilane precursor. nih.gov

Table 1: Examples of Metal-Catalyzed Silanol Synthesis from Hydrosilanes

| Catalyst System | Substrate Example | Product | Yield | Reference |

| Co(OAc)₂/NHPI/O₂ | 1,1,3,3,5,5-Hexamethyltrisiloxane | 1,1,3,3,5,5-Hexamethyltrisiloxane-1-ol | 95% | researchgate.net |

| Cu(OAc)₂/NHPI/O₂ | 1,1,3,3,5,5-Hexamethyltrisiloxane | 1,1,3,3,5,5-Hexamethyltrisiloxane-1-ol | 99% | researchgate.net |

| Cu/Zn SOD / Ascorbate / O₂ | Model Protein | Oxidized Protein at Cu-binding site | N/A | nih.gov |

Organoboron-Catalyzed Oxidation

Metal-free catalytic systems for silane oxidation have gained traction as sustainable alternatives. Organoboron compounds, in particular, have emerged as effective catalysts for the oxidation of hydrosilanes to silanols. mdpi.comscilit.com A notable strategy involves using a four-coordinated organoboron compound, such as aminoquinoline diarylboron (AQDAB), as a photocatalyst. mdpi.com This method facilitates the oxidation of Si–H bonds to Si–O bonds under an oxygen atmosphere at room temperature, representing a green protocol for silanol synthesis. mdpi.com

The mechanism is distinct from metal-catalyzed pathways and leverages the unique properties of organoboron compounds. rsc.org For instance, the borane (B79455) B(C₆F₅)₃ can activate an Si–H bond, making the silicon atom susceptible to nucleophilic attack. rsc.org In the context of oxidation, this activation would facilitate reaction with an oxygen source. Photocatalytic approaches using organoboron compounds can generate the corresponding silanols in moderate to good yields. mdpi.com

While direct examples of oxidizing amino-substituted silanes with these systems are not prevalent in the initial literature, the broad applicability to various organosilanes suggests potential for extension. mdpi.comhokudai.ac.jp The chemoselectivity of such reactions is a key consideration, especially in the presence of an amine functional group. st-andrews.ac.uk

Table 2: Organoboron-Catalyzed Oxidation of Silanes to Silanols

| Catalyst | Substrate | Product | Yield | Reference |

| Aminoquinoline diarylboron (AQDAB) | Triphenylsilane | Triphenylsilanol | 86% | mdpi.com |

| Aminoquinoline diarylboron (AQDAB) | (3-Methoxyphenyl)diphenylsilane | (3-Methoxyphenyl)diphenylsilanol | 85% | mdpi.com |

| Aminoquinoline diarylboron (AQDAB) | Diphenyl(o-tolyl)silane | Diphenyl(o-tolyl)silanol | 82% | mdpi.com |

Dehydrogenative Coupling Reactions for Si-N Bond Formation (Relevant to Amino-Silane Precursors)

The formation of the Si-N bond is a critical step in synthesizing aminosilane precursors. Catalytic dehydrogenative coupling (or dehydrocoupling) of silanes with amines is a highly atom-efficient method that produces the desired silazane and hydrogen gas (H₂) as the only byproduct. acs.orgchemrxiv.org This approach avoids the use of halosilanes and the subsequent formation of halide salt waste.

Catalytic Systems for Si-N Dehydrocoupling

A wide array of catalytic systems have been developed for Si-N bond formation, spanning main group metals, transition metals, lanthanides, and metal-free reagents. researchgate.netthieme-connect.de

Main Group Metals: Catalysts based on p-block elements like aluminum (e.g., Al(NMe₂)₃) and alkaline earth metals (Ca, Sr, Ba) have proven effective. cam.ac.ukanr.fr Aluminum amides represent the first p-block metal catalytic system for N-H/Si-H dehydrocoupling. cam.ac.uk Grignard reagents, such as methyl magnesium bromide (MeMgBr), also serve as simple, commercially available pre-catalysts. chemrxiv.org

Transition Metals: This is the most extensive category, with catalysts based on iron, cobalt, rhodium, iridium, copper, palladium, and ytterbium being reported. acs.orgresearchgate.netnsf.govrsc.org Wilkinson's catalyst, (Ph₃P)₃RhCl, was an early example of a homogeneous catalyst for this transformation. nsf.gov More recently, cobalt complexes with salen-type or triazine-based PNP ligands have shown exceptional activity and chemoselectivity. researchgate.net Iridium complexes stabilized by NSi ligands are also highly effective. acs.org

Lanthanides: Lanthanide complexes, such as N(SiMe₃)₃−x(RNH)xLa(THF)z, can catalyze the dehydrocoupling of a variety of primary and secondary amines with silanes. sci-hub.se

Metal-Free Systems: Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a notable metal-free catalyst for the dehydrocoupling of hydrosilanes with anilines and other N-heterocycles. rsc.org

Table 3: Selected Catalytic Systems for Si-N Dehydrogenative Coupling

| Catalyst Class | Catalyst Example | Substrates (Amine + Silane) | Reference |

| Main Group (p-block) | Al(NMe₂)₃ | Et₂NH + PhSiH₃ | cam.ac.uk |

| Main Group (Grignard) | MeMgBr | Pyrrolidine + PhSiH₃ | chemrxiv.org |

| Alkaline Earth | Calcium-based complexes | Amines + Hydrosilanes | anr.fr |

| Transition Metal (Ir) | [Ir(H)(OTf)(κ²-NSiDMQ)(PCy₃)] | N-methylaniline + HSiMe₂Ph | acs.org |

| Transition Metal (Co) | Cobalt-PNP complexes | Various amines + silanes | researchgate.net |

| Transition Metal (Cu) | CuCl | Benzylamine (B48309) + PhMeSiH₂ | nsf.gov |

| Lanthanide | (N₃N)ZrNMe₂ (pre-catalyst) | Me₂NH + PhSiH₃ | rsc.org |

| Metal-Free | B(C₆F₅)₃ | Anilines + Hydrosilanes | rsc.org |

Influence of Reaction Conditions on Product Selectivity

The selectivity of dehydrogenative coupling reactions is highly dependent on the reaction conditions, including substrate stoichiometry, temperature, and the steric properties of the reactants and catalyst. nsf.gov When coupling primary amines (RNH₂) with silanes containing more than one Si-H bond (e.g., R'SiH₃), multiple products like the monoaminosilane (R'SiH₂NHR), diaminosilane (R'SiH(NHR)₂), and triaminosilane (R'Si(NHR)₃) can be formed. sci-hub.se

Substrate Stoichiometry: The molar ratio of the amine to the silane is a critical factor for controlling product distribution. nsf.gov For example, in the CuCl-catalyzed reaction of benzylamine with phenylmethylsilane (PhMeSiH₂), using two equivalents of the silane per equivalent of amine favored the formation of the disilazane [BnN(SiHPhMe)₂]. nsf.gov Conversely, using an excess of the amine (2.3 equivalents) led selectively to the mono-aminated product (PhMeHSiNHBn). nsf.gov

Steric Hindrance: The steric bulk of the amine or silane can dictate the extent of the reaction. More sterically encumbered amines often yield the less substituted aminosilane product. chemrxiv.org For instance, lanthanide-catalyzed reactions of phenylsilane (B129415) with bulky amines like tert-butylamine (B42293) required only a slight excess of amine to achieve quantitative conversion to the mono-aminated product, whereas less hindered amines like n-propylamine could proceed to the fully substituted PhSi(nPrNH)₃. sci-hub.se

Temperature and Time: Reaction temperature and duration can influence conversion and selectivity. Some catalytic systems operate efficiently at room temperature, while others require heating. nsf.govsci-hub.se In certain cases, a product formed at an early reaction time can be a kinetic product, which converts to a more thermodynamically stable product upon prolonged heating. nsf.gov For instance, the reaction of diphenylsilane (B1312307) with aniline (B41778) could be stopped to yield the mono-aminated product or allowed to proceed to form the di-aminated product. sci-hub.se

Transamination Reactions in Aminosilane Synthesis

Transamination is an alternative equilibrium-based method for synthesizing aminosilanes, involving the reaction of an existing aminosilane with a different amine. researchgate.net This reaction is particularly useful when the desired amine is expensive or when the target aminosilane is difficult to produce via conventional routes like the reaction of a chlorosilane with an amine. researchgate.net The driving force for the reaction is often the removal of a more volatile amine byproduct by distillation, shifting the equilibrium toward the desired product. researchgate.net

Thermodynamics and Kinetics of Aminosilane Transamination

The feasibility and rate of transamination reactions are governed by their thermodynamic and kinetic parameters. Studies on trimethyl(organoamino)silanes and diaminodimethylsilanes have provided valuable insights into these aspects. researchgate.net

Thermodynamics: The position of the equilibrium is determined by the Gibbs free energy change (ΔG°) of the reaction, which can be correlated with calculated equilibrium constants (K). researchgate.net For the reaction of trimethyl(iso-propylamino)silane with aniline, the equilibrium lies far on the product side, making it a very suitable starting material for producing trimethyl(anilino)silane. researchgate.net The reaction is driven by the formation of the more stable Si-N(Aryl) bond and the removal of the volatile iso-propylamine. Quantum chemical calculations have shown good correlation with experimentally determined equilibrium constants. researchgate.net

Kinetics: The rate of transamination is influenced by temperature, reactants, and the solvent. The reaction of trimethyl(iso-propylamino)silane with pyrrolidine, for example, shows a clear temperature dependency on its rate and equilibrium constants. researchgate.net In deuterated acetone, equilibrium was reached in 1-2 weeks, while in deuterated benzene (B151609), it took several months, highlighting a significant solvent effect. researchgate.net This suggests that the polarity of the solvent can play a crucial role in stabilizing transition states and influencing reaction rates.

Table 4: Temperature Dependency of Rate and Equilibrium Constants for the Reaction of Trimethyl(iso-propylamino)silane with Pyrrolidine

| Temperature (K) | Rate Constant k₁ (mL·mol⁻¹·s⁻¹) | Equilibrium Constant K | Reference |

| 280.3 | 1.99 | 8.29 ± 0.07 | researchgate.net |

| 289.3 | 3.44 | 3.25 ± 0.02 | researchgate.net |

| 296.0 | 35.17 | 0.66 ± 0.08 | researchgate.net |

Data adapted from a study on monoaminosilanes. researchgate.net

This kinetic and thermodynamic data is essential for optimizing reaction conditions to maximize the yield of the desired aminosilane precursor in an industrial or laboratory setting. researchgate.netbohrium.com

Equilibrium Studies in Diaminodimethylsilane Systems

The study of equilibrium in diaminodimethylsilane systems is crucial for understanding their reactivity and for the controlled synthesis of their derivatives. Research into the solution dynamics of organoaluminum-nitrogen compounds derived from diaminodimethylsilane ligands has provided valuable insights into the equilibria between different species. researchgate.net

The interaction of dimethyldiaminosilane ligands with aluminum compounds (AlX₃, where X can be a halogen or a methyl group) leads to the formation of various aluminum derivatives. researchgate.net These can exist as neutral, monoanionic, or dianionic species depending on the reaction stoichiometry and conditions. The nature of the N-substituents on the silane ligand and the ancillary ligands on the aluminum center significantly influences the molecular structures and their dynamic behavior in solution. researchgate.netresearchgate.net

Cryoscopic molecular weight measurements in aromatic solvents like benzene suggest that for certain derivatives, such as (CH₃)₂Al(C₂H₅)NC₂H₄N(C₂H₅)₂, the predominant species is a chelated monomer. researchgate.net However, in aliphatic solvents like cyclopentane, an equilibrium is established between the monomeric chelated form and a dimeric species. This equilibrium is temperature-dependent, shifting towards the dimer at lower temperatures. researchgate.net

One study investigated the interaction of dimethyldiaminosilane ligands with the general formula SiMe₂(NR₂)(NR'₂) (where NR₂, NR'₂ can be NiHPr, NHtBu, NC₄H₈, NHCH₂CH₂NMe₂) with AlX₃ (X = Cl, Me). This work reported the synthesis of novel aluminum derivatives including AlMe₃[SiMe₂(NR₂)(NR'₂)], AlX₂[SiMe₂(NR)(NR'₂)], and AlMe[SiMe₂(NR)₂], which contain the silane ligand as a neutral, monoanionic, and dianionic species, respectively. researchgate.net Elucidation of their structures and dynamics in solution was achieved using 1D/2D variable temperature NMR spectroscopy. researchgate.netresearchgate.net

| Compound/System | Solvent | Predominant Species | Equilibrium |

| (CH₃)₂Al(C₂H₅)NC₂H₄N(C₂H₅)₂ | Benzene | Chelated Monomer | - |

| (CH₃)₂Al(C₂H₅)NC₂H₄N(C₂H₅)₂ | Cyclopentane | Monomer <=> Dimer | Temperature-dependent |

| SiMe₂(NR₂)(NR'₂) + AlX₃ | Various | Neutral, Monoanionic, Dianionic | Dependent on stoichiometry |

Synthesis of Specific this compound Derivatives

Routes to Chiral Aminoamide Silanol Ligands

Novel chiral aminoamide silanol ligands have been developed for use in enantioselective catalysis. rsc.orgchemrxiv.org These ligands feature a silanol coordinating group and a peptide-like aminoamide scaffold, demonstrating the utility of silanols in ligand design for transition-metal-catalyzed reactions. rsc.orgchemrxiv.orgescholarship.org

A modular synthetic sequence has been established for the preparation of a variety of these ligands. rsc.orgchemrxiv.org The general procedure involves:

Amide coupling and cyclization to form an imidazoline (B1206853) intermediate. chemrxiv.org

ortho-Lithiation of the imidazoline followed by the addition of a chlorosilane to yield the corresponding silane. rsc.orgchemrxiv.org

Hydrolysis of the silane to afford the final aminoamide silanol ligand. rsc.orgchemrxiv.org This hydrolysis can be facilitated by catalytic Pd/C with water, and in some cases, the imidazoline itself promotes the formation of the silanol without the need for a catalyst. chemrxiv.org

These aminoamide silanol products are typically air-stable, crystalline white solids. rsc.org Their catalytic activity has been demonstrated in enantioselective copper-catalyzed N-H insertion reactions, which are efficient methods for forming C-N bonds and synthesizing unnatural chiral amino acids. chemrxiv.orgdigitellinc.com The use of these ligands has led to high enantioselectivities in the synthesis of unnatural amino acid derivatives. rsc.orgchemrxiv.orgdigitellinc.com

| Ligand | Synthetic Steps | Key Intermediates | Application |

| Chiral Aminoamide Silanol (L3) | Amide coupling, cyclization, ortho-lithiation, silylation, hydrolysis | Imidazoline, Chlorosilane adduct | Enantioselective Cu-catalyzed N-H insertion |

Preparation of Silicon-Containing Alpha-Amino Acids

The synthesis of silicon-containing α-amino acids has garnered significant interest due to their potential to modify the properties of peptides and other biologically active molecules. psu.edursc.orgacs.org Several synthetic strategies have been developed to construct these non-proteogenic amino acid frameworks. psu.edursc.org

One prominent method for producing α-trialkylsilyl amino acids involves the Rh-catalyzed N-H insertion of a carbamate (B1207046) into a trialkylsilyl diazo ester. rsc.org While this method is efficient, it typically yields racemic products, and a suitable chiral catalyst for an enantioselective version has not yet been reported. rsc.org

Another approach utilizes a reverse aza-Brook rearrangement of N-Boc-protected allyl and furyl amines. rsc.org Silylation of these amines, followed by treatment with n-butyllithium, leads to C-silylated amines. Subsequent ozonolytic cleavage and reaction with TMS-diazomethane provides the desired tert-silylated amino esters in good yields. rsc.org

For the synthesis of β-silyl-α-amino acids, a common strategy involves the use of a glycine (B1666218) anion equivalent and a silane bearing a halomethyl substituent. rsc.org An alternative route is the electrophilic addition of an amine equivalent to molecules that already contain the silicon group. psu.edursc.org For instance, N-acyl oxazolidinones can be synthesized in high yields from β-silyl propionic acids. psu.edursc.org

A multistep synthesis for the nonproteinogenic α,α-disubstituted α-amino acids (R)- and (S)-2-amino-2-methyl-3-(trimethylsilyl)propanoic acid has been developed starting from diethyl malonate. acs.org A key step in the asymmetric synthesis is the enantioselective enzyme-catalyzed ester cleavage of a prochiral substrate using porcine liver esterase, which yields the final products with high enantiomeric purity (>99% ee). acs.org

| Synthetic Method | Key Reagents | Target Compound Type | Notable Features |

| Rh-catalyzed N-H Insertion | Trialkylsilyl diazo ester, Carbamate, Rhodium catalyst | α-Trialkylsilyl amino acids | Efficient, yields racemates |

| Reverse aza-Brook Rearrangement | N-Boc-protected allyl/furyl amines, n-BuLi, O₃, TMS-diazomethane | α-Silyl-α-amino acids | Provides tert-silylated amino esters |

| Glycine Anion Nucleophile | Glycine anion equivalent, Halomethylsilane | β-Silyl-α-amino acids | Classic and varied methods available |

| Electrophilic Addition | β-Silyl imides (N-acyl oxazolidinones) | β-Silyl-α-amino acids | High diastereoselectivities |

| Enzymatic Desymmetrization | Diethyl methyl[(trimethylsilyl)methyl]malonate, Porcine liver esterase | (R)- and (S)-α-[(trimethylsilyl)methyl]alanine | High enantiomeric purity |

Synthesis of Beta-Dimethyl(phenyl)silylacrylic Acid Derivatives

The synthesis of β-dimethyl(phenyl)silylacrylic acid and its derivatives has been achieved through the reaction of phenyldimethylsilyllithium with β-N,N-dimethylaminoenones. cdnsciencepub.comresearchgate.net This method provides a convenient route to β-silyl-α,β-unsaturated carbonyl compounds. cdnsciencepub.com

The reaction of phenyldimethylsilyllithium with compounds such as 5,5-dimethyl-3-(N,N-dimethylamino)cyclohex-2-enone, 3-(E)-N,N-dimethylaminopropenal, and 4-N,N-dimethylaminobut-3-en-2-one results in the displacement of the dimethylamino group by the phenyldimethylsilyl group. cdnsciencepub.com

In the case of the reaction with ethyl β-N,N-dimethylaminopropenoate, phenyldimethylsilyllithium undergoes conjugate addition. cdnsciencepub.comresearchgate.net The intermediate enolate, upon aqueous work-up, is C-protonated to give ethyl 3-N,N-dimethylamino-3-dimethyl(phenyl)silylpropanoate. cdnsciencepub.comresearchgate.net However, if this enolate is treated with methyl iodide before work-up, the product is ethyl 3-(E)-dimethyl(phenyl)silylpropenoate. cdnsciencepub.com This contrasts with the reaction of phenyllithium (B1222949) or methyllithium (B1224462) with the same substrate, where the intermediate enolate reacts with methyl iodide to give products of stereoselective C-methylation. cdnsciencepub.com

The resulting (E)-3-[dimethyl(phenyl)silyl]propenoic acid can be obtained by hydrolysis of its methyl ester derivative using sodium hydroxide (B78521) in aqueous 1,4-dioxane. hbni.ac.in

| Reactant | Reagent | Product | Reference |

| 5,5-dimethyl-3-(N,N-dimethylamino)cyclohex-2-enone | phenyldimethylsilyllithium | 5,5-dimethyl-3-(phenyldimethylsilyl)cyclohex-2-enone | cdnsciencepub.com |

| 3-(E)-N,N-dimethylaminopropenal | phenyldimethylsilyllithium | 3-(E)-(phenyldimethylsilyl)propenal | cdnsciencepub.com |

| 4-N,N-dimethylaminobut-3-en-2-one | phenyldimethylsilyllithium | 4-(phenyldimethylsilyl)but-3-en-2-one | cdnsciencepub.com |

| ethyl β-N,N-dimethylaminopropenoate | phenyldimethylsilyllithium | ethyl 3-N,N-dimethylamino-3-dimethyl(phenyl)silylpropanoate | cdnsciencepub.comresearchgate.net |

| ethyl β-N,N-dimethylaminopropenoate | phenyldimethylsilyllithium, then methyl iodide | ethyl 3-(E)-dimethyl(phenyl)silylpropenoate | cdnsciencepub.com |

| (E)-methyl 3-[dimethyl(phenyl)silyl]propenoate | NaOH(aq), 1,4-dioxane | (E)-3-[dimethyl(phenyl)silyl]propenoic acid | hbni.ac.in |

Reaction Mechanisms and Pathways of Amino Dimethyl Silanol

Condensation Reactions of Amino(dimethyl)silanols

The condensation of amino(dimethyl)silanols is a fundamental process that leads to the formation of siloxane bonds (Si-O-Si). This reaction is pivotal in the synthesis of silicone polymers and materials. The process is influenced by several factors, including catalysis and the pH of the reaction medium.

The formation of siloxanes from amino(dimethyl)silanol monomers occurs through a condensation reaction where two silanol (B1196071) groups react to form a siloxane bond and a molecule of water. This process can continue, leading to the formation of linear or cyclic polysiloxanes. The initial step involves the hydrolysis of a precursor, such as an alkoxysilane, to generate the reactive silanol groups nih.gov. Once formed, these silanols are susceptible to self-condensation, which results in the creation of siloxane bridges researchgate.net. The reaction can be represented as follows:

2 R(CH₃)₂SiOH → R(CH₃)₂Si-O-Si(CH₃)₂R + H₂O

Where 'R' represents the amino group. The progression of this reaction can lead to the formation of complex, three-dimensional networks if the precursor has more than two hydrolyzable groups researchgate.net.

The amine functionality within the this compound molecule plays a significant catalytic role in the condensation reaction. The amino group can act as an intramolecular or intermolecular catalyst, accelerating the formation of siloxane bonds. This catalytic activity is a key feature that distinguishes the condensation of aminosilanols from that of non-amino functionalized silanols. Research has shown that the reaction can be second-order with respect to the aminosilane (B1250345), where a second molecule acts as a catalyst nih.govunm.edu.

In aqueous environments, the amine group primarily functions as a base catalyst. The mechanism proceeds through the deprotonation of a silanol group by the amine, forming a more nucleophilic silanolate anion. This anion then attacks the silicon atom of another neutral or protonated silanol molecule in a nucleophilic substitution reaction, displacing a hydroxyl group and forming a siloxane bond. The presence of water facilitates proton transfer and stabilizes the charged intermediates. The catalytic cycle is completed by the regeneration of the neutral amine catalyst. Under basic conditions, the condensation mechanism involves the attack of a deprotonated silanol on a neutral silicate species researchgate.net.

In anhydrous, non-polar solvents, the catalytic mechanism of the amine group is altered. With a limited amount of water, the amine can act as a bifunctional catalyst. It can activate the silanol group through hydrogen bonding, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol. Simultaneously, the amine can deprotonate the attacking silanol, increasing its nucleophilicity. This concerted mechanism avoids the formation of highly charged intermediates that would be unstable in a non-polar medium. Studies conducted in solvents like hexane (B92381) have demonstrated that the reaction rate can be significantly faster than in more polar solvents like THF, due to the formation of prereaction complexes facilitated by hydrogen bonding nih.govunm.edu. Silanization in anhydrous toluene at elevated temperatures has been shown to produce denser and more hydrolytically stable silane (B1218182) layers compared to vapor phase or room temperature depositions nih.gov.

The kinetics of silanol condensation are profoundly influenced by the pH of the reaction medium. Both acidic and basic conditions catalyze the reaction, with the minimum reaction rate observed around neutral pH.

Under acidic conditions (pH < 4), the condensation is catalyzed by the protonation of a silanol group, which makes it a better leaving group (water). A neutral silanol then acts as a nucleophile, attacking the protonated species. The rate of condensation generally increases as the pH decreases from neutral.

The following table summarizes the effect of pH on the hydrolysis and condensation rates of alkoxysilanes, which are precursors to silanols.

| pH Range | Hydrolysis Rate | Condensation Rate | Dominant Mechanism |

|---|---|---|---|

| Acidic (pH < 4) | Increases with decreasing pH | Increases with decreasing pH (minimum around pH 4 for trisilanols) | Protonation of silanol, making it a better leaving group. |

| Near-Neutral (pH 6-7) | Minimum rate | Minimum rate | Uncatalyzed reaction is slow. |

| Basic (pH > 7) | Increases with increasing pH | Increases with increasing pH | Deprotonation of silanol to form a nucleophilic silanolate. |

Catalytic Effects on Condensation (e.g., Amine Catalysis)

Interactions with Silica (B1680970) Surfaces (Silanization)

This compound is frequently used to modify the surfaces of materials rich in hydroxyl groups, such as silica, glass, and other metal oxides, in a process known as silanization. This surface modification is crucial for applications requiring altered surface properties, such as improved adhesion, hydrophobicity, or biocompatibility.

The fundamental reaction of silanization involves the condensation of the silanol groups of this compound with the surface silanol groups (Si-OH) of the silica substrate. This reaction forms stable, covalent siloxane bonds (Si-O-Si) between the silane and the surface. The amino group of the silane can also play a catalytic role in this interfacial reaction, similar to its role in bulk condensation.

The reaction can be depicted as:

Surface-Si-OH + HO-Si(CH₃)₂-R → Surface-Si-O-Si(CH₃)₂-R + H₂O

The conditions under which silanization is performed significantly impact the structure and stability of the resulting organic layer. For instance, reactions carried out in anhydrous solvents at elevated temperatures tend to produce denser and more robust monolayers compared to those formed in the vapor phase or at room temperature nih.gov. The nature of the aminosilane, including the number of reactive groups, also influences the final surface characteristics afinitica.com.

The following table provides a comparative overview of silanization outcomes with different aminosilanes under various deposition conditions.

| Aminosilane | Deposition Method | Solvent | Reaction Time | Resulting Layer Thickness | Surface Roughness (RMS) |

|---|---|---|---|---|---|

| APTES | Aqueous Solution | Water | 10-60 min | ~7 Å (monolayer) | 0.2 nm |

| APTES | Solution | Anhydrous Toluene | 10 min - 1 hr | 26.3 - 150 Å (multilayer) | Not Reported |

| APDMES | Solution | Anhydrous Toluene | 10-60 min | ~4 Å | 0.26 nm |

| APTES | Vapor Phase | - | Not Reported | Monolayer | ~0.2 nm |

| APDMES | Vapor Phase | - | Not Reported | Monolayer | ~0.2 nm |

Adsorption Mechanisms on Silicon Dioxide

Ligand Chemistry and Coordination Behavior

The bifunctional nature of this compound, possessing both a Lewis basic amino group and a potentially anionic silanol group, suggests its potential to act as a ligand in coordination chemistry.

While specific studies on this compound as a metal-chelating ligand are not extensively documented, its structure suggests the potential for such behavior. The molecule contains both a nitrogen donor atom (from the amino group) and an oxygen donor atom (from the silanol group). This arrangement could allow it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. This is analogous to the well-established coordination chemistry of amino acids, which also form stable chelate complexes with transition metals through their amino and carboxylate groups. wikipedia.org The deprotonated silanol group would provide an anionic oxygen donor, which, in conjunction with the neutral nitrogen donor of the amino group, could coordinate to a variety of metal ions. The formation of such metal complexes would depend on factors such as the nature of the metal ion, the pH of the system, and the solvent used. The general ability of silanols and amino groups to coordinate to metals is well-known in inorganic and organometallic chemistry. sigmaaldrich.comresearchgate.net

Coordination Modes of Silanol Groups in Metal Complexes

The silanol group (Si-OH) of molecules like this compound can coordinate to metal centers in several ways, influencing the structure and reactivity of the resulting complex. Transition metal silyl (B83357) complexes are compounds where a transition metal is bonded to a silyl ligand. wikipedia.org

The primary modes of coordination are:

As a Neutral Ligand: The silanol can act as a neutral, two-electron donor through the oxygen atom's lone pair, similar to water or alcohols. This interaction is common in early transition metal complexes.

As a Deprotonated Silanolate Ligand: The silanol group can be deprotonated to form a silanolate (Si-O⁻), which then acts as an anionic, strong σ-donating ligand. This is a prevalent coordination mode and forms a robust metal-oxygen-silicon linkage.

Through σ-Bond Interaction: In some cases, particularly with hydrosilanes, the entire Si-H bond can coordinate to the metal center in what is known as a σ-bond complex. wikipedia.org While this compound does not have a Si-H bond, this mode is crucial in the broader context of silane chemistry and is an intermediate in oxidative addition reactions.

The specific coordination is influenced by factors such as the metal's identity, its oxidation state, and the steric and electronic properties of other ligands in the coordination sphere. For instance, electron-rich, low-valent metals can undergo oxidative addition with silanes, leading to the formation of metal silyl hydrides. wikipedia.org

Role of Amine Functionality in Ligand Field and Electron Transfer

The presence of the dimethylamine group in this compound introduces another coordination site and significantly influences the electronic properties of the metal complex.

Ligand Field Effects:

The amine group acts as a σ-donor ligand. According to Ligand Field Theory, the interaction between the ligand's electrons and the metal's d-orbitals causes a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) is determined by the "strength" of the ligand. wikipedia.org

Electron Transfer:

The amine group can play a role in both inner-sphere and outer-sphere electron transfer reactions. As a ligand, it can mediate the transfer of electrons between two metal centers by acting as a bridge. The electronic nature of the amine can be tuned to facilitate or hinder this process. While ammonia (B1221849) and amine ligands are often assumed to be σ-only ligands, recent studies suggest they can participate in π-interactions, which would further influence electron transfer pathways. researchgate.net

Polymerization Mechanisms Involving Amino(dimethyl)silanols

This compound is a key monomer in the synthesis of polysiloxanes. Its bifunctional nature allows it to participate in condensation polymerization, where the silanol group reacts to form siloxane bonds (-Si-O-Si-), and the amine group often plays a crucial catalytic role.

Aminosilane-Mediated Siloxane Bond Formation

The formation of siloxane bonds from aminosilanols is a condensation reaction that proceeds via the reaction of two silanol groups to form a siloxane linkage and a molecule of water. A key feature of aminosilanes is their ability to self-catalyze this process.

The mechanism involves the amine functionality acting as a base catalyst. This is often referred to as autocatalysis . researchgate.net

Deprotonation: The basic amine group abstracts the proton from a silanol group (Si-OH), creating a highly reactive silanolate anion (Si-O⁻).

Nucleophilic Attack: This silanolate anion then acts as a potent nucleophile, attacking the silicon atom of another neutral silanol molecule.

Leaving Group Departure: A hydroxide (B78521) ion (OH⁻) is displaced.

Proton Transfer: The displaced hydroxide ion is then protonated by the protonated amine catalyst from the first step, regenerating the neutral amine catalyst and releasing a molecule of water.

This catalytic cycle significantly accelerates the condensation reaction compared to non-functionalized silanols, allowing for polymerization to occur under milder conditions, including room temperature. researchgate.netnih.gov In cases where an alkoxysilane precursor is used, the amine functionality first catalyzes the hydrolysis of the alkoxy groups (e.g., ethoxy) to form the necessary silanol groups, which then undergo condensation. nih.gov

Oxidative Polymerization Catalysis

This compound and related aminosilanes can function as effective ligands in catalyst systems for oxidative polymerization reactions. Specifically, in the copper-catalyzed oxidative polymerization of 2,6-dimethylphenol (B121312) (2,6-DMP) to produce poly(2,6-dimethyl-1,4-phenylene ether) (PPE), aminosilane ligands play a crucial role. While primary aminosilanes have shown no catalytic activity, secondary aminosilanes, such as N-methylaminopropyltrimethoxysilane, form active catalysts with copper(II) salts like CuCl₂ and CuBr₂. icm.edu.pl

The effectiveness of the catalytic system is influenced by the molar ratio of the aminosilane ligand to the copper salt (N/Cu). Research indicates that as the N/Cu molar ratio increases from 80 to 120, both the yield and the molecular weight of the resulting PPE polymer increase. However, a further increase in the N/Cu ratio to 160 leads to a decrease in the polymer's molecular weight. icm.edu.pl The use of CuBr₂ as a precursor generally results in PPE with a higher molecular weight compared to CuCl₂. icm.edu.pl The mechanism involves the aminosilane ligand creating a strong ligand field that facilitates the electron transfer from the monomer to the Cu(II) center, thereby promoting the polymerization process. icm.edu.pl

Table 1: Effect of N/Cu Molar Ratio on 2,6-DMP Polymerization using CuBr₂-MAPTMS Catalyst Data synthesized from research findings. icm.edu.pl

| N/Cu Molar Ratio | PPE Yield | Molecular Weight (Mw) | Polydispersity Index |

| 80 | Increases | Increases | Increases with Mw |

| 120 | Highest | Highest | Increases with Mw |

| 160 | Decreases | Decreases | Increases with Mw |

Reactivity in Organic Transformations

Role as Nucleophiles in Cross-Coupling Reactions

Organosilanols, including this compound, are valuable nucleophilic partners in palladium-catalyzed cross-coupling reactions, often referred to as Hiyama coupling. sigmaaldrich.comorganic-chemistry.org The reactivity stems from the silicon-carbon bond, which can be activated to participate in transmetalation with a palladium center. The silanol functionality is particularly advantageous as it can be activated under basic conditions to form a highly nucleophilic alkali-metal silanolate (e.g., potassium or sodium salt). sigmaaldrich.comacs.org

This activation strategy allows for efficient coupling with a wide array of aromatic and heteroaromatic halides (chlorides and bromides) under mild conditions. acs.org The resulting cross-coupling products, such as polysubstituted biaryls, are formed in good yields. A key advantage of using silanolates is their compatibility with various functional groups, including esters, ketones, ethers, and dimethylamino groups. acs.org The in-situ generation of the nucleophilic silanolate avoids the need for fluoride activators, which can be sensitive to other functional groups like silyl ethers. sigmaaldrich.com The amino group on this compound can also act as a nucleophile in copper-catalyzed Ullmann-type reactions for the formation of C-N bonds. nih.gov

Directing Group Capabilities in C-H Bond Activation

The silanol functional group can serve as an effective, traceless directing group in transition-metal-catalyzed C-H bond activation and functionalization. nih.gov A directing group guides the catalyst to a specific C-H bond, enabling regioselective reactions on otherwise unreactive positions. In the context of phenols, a di-tert-butylsilanol group has been demonstrated to direct the palladium-catalyzed ortho-alkenylation. nih.gov

The mechanism involves the coordination of the silanol group to the palladium(II) catalyst. This brings the catalytic center into proximity with the ortho C-H bond of the phenol ring, facilitating its cleavage and subsequent olefination. A notable feature of this system is its high mono-selectivity; the reaction stops after a single alkenylation. This is attributed to the steric bulk of the tert-butyl groups on the silicon atom, which prevents the directing group from orienting the catalyst toward the second, more hindered ortho C-H site. nih.gov The silanol directing group is considered "traceless" because it can be easily installed and subsequently removed under mild conditions, revealing the functionalized phenol. nih.gov This strategy has been applied to complex molecules, including estrone derivatives. nih.gov

Catalytic Activation of Carbonyl Moieties

This compound possesses both a Lewis basic amino group and a potentially Lewis acidic silanol group, allowing it to catalytically activate carbonyl compounds. The amino group can function as a base catalyst or a nucleophile, interacting with the electrophilic carbon of a carbonyl moiety. mdpi.comresearchgate.net This interaction increases the carbonyl's susceptibility to attack by other nucleophiles.

Conversely, the silanol group can act as a proton donor or the silicon atom can act as a Lewis acid, coordinating to the carbonyl oxygen. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic. rsc.org This dual functionality is leveraged in reactions like peptide bond formation, where aminosilanes have been shown to catalyze the amidation of carboxylic acids. researchgate.netacs.org The aminosilane can accelerate the silylation of the carboxylic acid, activating it for subsequent attack by an amine to form the amide bond with minimal waste. acs.org

Generation of Alpha-Aminoalkyl Radicals from Alpha-Silyl Amines

Alpha-silyl amines, which are structurally related to this compound, are excellent precursors for the generation of α-aminoalkyl radicals under visible-light photoredox catalysis. rsc.orgacs.org This process provides an efficient route to these synthetically valuable radical intermediates from secondary or tertiary amines. rsc.orgnih.gov

The reaction is typically initiated by a photo-excited catalyst that oxidizes the α-silylamine via a single electron transfer (SET). The resulting radical cation is unstable and undergoes rapid fragmentation through C-Si bond cleavage (desilylation) to form the α-aminoalkyl radical and a silyl cation. acs.orgrsc.org This method is highly efficient and regioselective for generating the radical at the carbon adjacent to the nitrogen. acs.org These generated radicals can then participate in a variety of carbon-carbon bond-forming reactions, such as addition to α,β-unsaturated carbonyl compounds to form γ-aminocarbonyl compounds, which can be further cyclized to produce nitrogen heterocycles like γ-lactams and pyrroles in a one-pot process. rsc.orgrsc.org

Table 2: One-Pot Synthesis of γ-Lactams from an α-Silyl Amine Data derived from studies on visible-light-mediated radical addition. rsc.org

| α-Silyl Amine Substrate | α,β-Unsaturated Carbonyl | Product |

| N-(trimethylsilylmethyl)aniline | Diethyl benzylidenemalonate | γ-Lactam |

| N-(trimethylsilylmethyl)aniline | Other α,β-unsaturated esters | Corresponding γ-Lactam |

Theoretical and Computational Studies of Amino Dimethyl Silanol Systems

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical methods are excellent for studying individual molecules or small molecular systems, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore the behavior of larger, more complex systems over time.

Molecular Dynamics (MD) simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. This approach provides detailed information on the dynamic properties and structural organization of systems. MD simulations have been used to investigate interfaces functionalized with aminosilanes. One study explored how silane (B1218182) monolayers, including 3-aminopropyldimethylethoxysilane, influence the structural organization and dynamic properties of water and ions at the interface. nih.gov It was found that charged silane head-groups strongly orient interfacial water molecules, which can disrupt the hydrogen bond network. nih.gov

Another MD study investigated the aldol (B89426) condensation reaction catalyzed by alkylamine-functionalized silica (B1680970) surfaces. acs.org The simulations revealed that the catalytic activity is affected by competition between the surface silanol (B1196071) and the amine group to form hydrogen bonds with reactants, as well as the flexibility of the alkylamine chain. acs.org Such simulations serve as a powerful tool for understanding and optimizing bifunctional acid-base catalysts. acs.org

Monte Carlo (MC) simulations use random sampling to obtain numerical results, making them well-suited for studying complex phenomena like polymerization and adsorption. Kinetic Monte Carlo simulations have been applied to model the polymerization of alkoxysilanes, including systems involving amino-silanes. researchgate.net These simulations can account for important structural features like cyclization, which influences the final polymer structure and gelation point. researchgate.net MC simulations have also been used to understand the adsorption of molecules onto surfaces, such as the interaction of pyridine-based inhibitors on a Fe(110) surface in a simulated corrosion environment, providing molecular-level insight into how these molecules arrange themselves on the surface. mdpi.com

Mechanistic Investigations through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the complex mechanisms governing the reactions of aminosilanols. These theoretical approaches provide molecular-level insights into reaction pathways, the structures of transition states, and the energetics involved, which are often difficult to capture through experimental methods alone.

Theoretical studies have mapped out the potential reaction routes for aminosilanes and related silanols, identifying key intermediates and transition states. For reactions involving silicon centers, such as hydrolysis, an SN2-Si mechanism is often proposed, which proceeds through a five-coordinate silicon transition state. The stereochemistry and rate of such reactions are influenced by steric hindrance around the silicon atom and the nature of the leaving group.

Computational analyses, including Density Functional Theory (DFT), have been employed to explore the conformational landscape of aminosilane (B1250345) systems and their interactions. nsf.gov Studies on model systems, like the hydrolysis of alkoxydisiloxanes with tethered amine groups, show that the reaction rates are significantly influenced by the formation of hydrogen-bonded cyclic intermediates. nsf.gov These conformers, where the tethered amino group interacts with the siloxane oxygen or a water molecule, are considered "productive" as they facilitate the cleavage of Si-O bonds. nsf.gov The calculation of the relative populations of these productive versus non-productive conformers correlates well with experimentally observed reaction rates. nsf.gov

In the context of surface reactions and decomposition, computational models for aminosilane precursors like bis(dimethylamino)silane (BDMAS) and tris(dimethylamino)silane (B81438) (TDMAS) have detailed multi-step reaction pathways. acs.orgelectrochem.org These pathways can involve both concerted and stepwise reactions, beginning with the initial cleavage of Si-N, N-C, or Si-H bonds. acs.org The decomposition of BDMAS, for instance, is shown to produce various methyleneimine and silanimine species through a series of transition states. acs.org Similarly, for TDMAS on a surface, the reaction proceeds via sequential amine elimination steps, with the third elimination being particularly difficult kinetically. electrochem.org The transition states in these reactions often involve complex interactions with surface hydroxyl groups, which can act as catalysts. rsc.org

A critical aspect of computational modeling is the calculation of activation energies (Ea), which determines the kinetics of a chemical reaction. For aminosilane reactions, particularly those involving proton transfer, dynamic calculations of activation energy have been shown to provide results that are in much better agreement with experimental data than non-dynamic calculations. nih.govacs.org This is because the limiting proton transfer stage can occur on an extremely short timescale (approximately 15 femtoseconds), during which the displacement of other, heavier atoms is minimal. nih.govacs.org

The synergistic effect of different functional groups on activation energy has also been modeled. In a model hydrosilylation reaction, DFT calculations demonstrated that a concerted mechanism involving both a carbonate and a surface silanol group significantly lowers the activation barrier compared to catalysis by either species alone or the uncatalyzed reaction.

Table 1: Calculated Activation Energies (Ea) for a Model Hydrosilylation Reaction This table presents data from a model system demonstrating the cooperative catalytic effect of silanol.

| System | Catalyst(s) | Ea (kcal/mol) |

| A | Carbonate + Silanol | 16.8 nih.gov |

| B | Carbonate | 25.4 nih.gov |

| C | Silanol | 26.8 nih.gov |

| D | None | 33.6 nih.gov |

These calculations highlight how computational chemistry can predict reaction feasibility and guide the design of more efficient catalytic systems. nih.gov

The choice of solvent can dramatically alter the rate and mechanism of aminosilane reactions. Computational studies have provided a clear rationale for these observations. For the reaction of an aminosilane with a silanol, the reaction proceeds significantly faster in a non-polar solvent like hexane (B92381) compared to a polar aprotic solvent such as tetrahydrofuran (B95107) (THF). nih.govacs.orgacs.org

Computational models reveal two primary reasons for this solvent-dependent behavior:

Transition State Stabilization : The rate-limiting step in the autocatalytic reaction is often a proton transfer. acs.org Computational studies indicate that the aminosilane itself is a better electron donor than THF. acs.org Therefore, the transition state for the proton transfer is more effectively stabilized in the non-polar hexane environment where the aminosilane acts as the catalytic species, compared to THF where the solvent's poorer electron-donating properties offer less stabilization. acs.org

Similar effects have been noted in other systems. For instance, in an amine-catalyzed aldol reaction, the promotional effect of water was found to be more significant in the apolar solvent hexane than in the more polar dimethyl sulfoxide (B87167) (DMSO). researchgate.net

The formation of a pre-reaction complex is a crucial, often rate-limiting, step in many reactions involving aminosilanols. chemrxiv.org Computational and kinetic studies of the reaction between (3-aminopropyl)dimethylmethoxysilane (B1222537) (APDMS) and a silsesquioxane silanol have provided detailed insights into this phenomenon. nih.govacs.orgacs.org

Conversely, at lower temperatures (below 245 K), the reaction rate decreases with decreasing temperature, as expected. nih.govacs.org In this regime, the chemical reaction itself (the proton transfer step) becomes the rate-limiting factor. acs.org These findings suggest that for industrial applications, the reaction rates of aminosilanes with silica surfaces could potentially be enhanced by lowering the reaction temperature to favor the formation of the pre-reaction complex. acs.org

Computational Predictions of Chemical Stability and Degradation Pathways

Computational chemistry is instrumental in predicting the stability of aminosilanol systems and mapping their potential degradation pathways under various conditions. These studies often involve calculating bond dissociation energies and modeling reaction thermodynamics.

Theoretical investigations into the gas-phase thermal decomposition of related compounds like bis(dimethylamino)silane (BDMAS) provide a model for understanding the stability of the core chemical bonds. acs.org Ab initio calculations have determined the energies required to break key bonds in the molecule.

Table 2: Calculated Bond Dissociation Energies in Bis(dimethylamino)silane (BDMAS) This table shows the comparative energy required to break specific bonds, indicating points of potential thermal instability.

| Bond | Dissociation Energy (kcal/mol) |

| N-CH₃ | 80.6 acs.org |

| Si-N | 87.4 acs.org |

| Si-H | 87.4 acs.org |

These calculations reveal that the N-CH₃ bond is the weakest, suggesting it is the most likely point of initial cleavage under thermal stress. acs.org The most kinetically and thermodynamically favored decomposition pathway for BDMAS was found to be a concerted reaction that eliminates methane (B114726) (CH₄) to form N-dimethylaminosilyl methyleneimine, with a calculated activation enthalpy of 62.7 kcal·mol⁻¹. acs.org

The presence of environmental factors, particularly water, is a critical factor in the degradation of silicon-containing compounds. The Si-H bond, for instance, is known to be unstable in the presence of water, readily cleaving to form a stable Si-OH (silanol) bond. rsc.org Quantum-based molecular dynamics simulations on related siloxane polymers show that water significantly alters degradation pathways. researchgate.net In dry conditions, degradation may proceed through hydrogen abstraction and subsequent cyclization reactions. researchgate.net However, in the presence of water, the formation of silanol groups is promoted, and water is predicted to play a crucial role in chain scission reactions, suggesting a synergistic effect between moisture and other stressors like radiation that can accelerate material degradation. researchgate.net

Advanced Spectroscopic Characterization and Analytical Research

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular structure of amino(dimethyl)silanol by examining the vibrations of its constituent atoms.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, allowing for the identification of specific functional groups and the study of chemical transformations.

The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the various vibrational modes of its functional groups. The assignment of these bands is based on established correlations from studies of similar silanols and amino compounds.

Key vibrational bands for this compound include the O-H stretching of the silanol (B1196071) group, N-H stretching of the amino group, C-H stretching of the methyl groups, and Si-O and Si-C stretching vibrations. The broadness of the O-H band is indicative of hydrogen bonding interactions, which can occur between this compound molecules.

Table 1: Predicted FTIR Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (hydrogen-bonded) | Si-O-H | 3200-3600 | Strong, Broad |

| N-H stretch | -NH₂ | 3300-3500 | Medium |

| C-H stretch (asymmetric) | Si-CH₃ | ~2960 | Medium |

| C-H stretch (symmetric) | Si-CH₃ | ~2900 | Weak |

| N-H bend | -NH₂ | 1590-1650 | Medium |

| Si-CH₃ deformation (symmetric) | Si-CH₃ | ~1260 | Strong |

| Si-O stretch | Si-O-H | 850-950 | Strong |

In situ infrared spectroscopy is a valuable technique for monitoring chemical reactions in real-time, providing insights into reaction kinetics and mechanisms. For this compound, this technique can be employed to study its formation through the hydrolysis of a precursor, such as an amino(dimethyl)alkoxysilane, or its subsequent condensation reactions.

By tracking the changes in the intensity of characteristic vibrational bands, one can follow the consumption of reactants and the formation of products and intermediates. For instance, during the hydrolysis of an alkoxysilane precursor, the decrease in the intensity of Si-O-C bands and the concurrent increase in the intensity of the Si-OH band can be observed. Subsequent condensation of this compound to form siloxanes can be monitored by the appearance of a strong Si-O-Si absorption band, typically in the 1000-1100 cm⁻¹ region, and a decrease in the Si-OH band intensity researchgate.netresearchgate.net. These studies are crucial for understanding the stability of this compound and its reactivity in various chemical environments. The rate of hydrolysis of aminosilanes is often rapid, leading quickly to condensation products up.pt.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. A Raman spectrum provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations.

Table 2: Predicted Raman Active Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| N-H stretch | -NH₂ | 3300-3500 |

| C-H stretch (symmetric) | Si-CH₃ | ~2900 |

| Si-CH₃ deformation (symmetric) | Si-CH₃ | ~1260 |

| Si-O stretch | Si-O-H | 850-950 |

Sum Frequency Generation (SFG) Vibrational Spectroscopy for Interfacial Studies

Sum Frequency Generation (SFG) vibrational spectroscopy is a surface-specific, second-order nonlinear optical technique that provides vibrational spectra of molecules at interfaces. SFG is a powerful tool for probing the structure, orientation, and ordering of molecules at gas/liquid, liquid/liquid, and liquid/solid interfaces.

While specific SFG studies on this compound are not prevalent in the literature, the technique has been successfully applied to study the interfacial behavior of other silane (B1218182) coupling agents. For this compound, SFG could be used to investigate its adsorption and orientation at various substrate surfaces, such as silica (B1680970) or metal oxides. By analyzing the SFG spectra, it would be possible to determine the orientation of the amino and dimethylsilyl groups at the interface, providing valuable insights into its role as a surface modification agent. The technique is sensitive enough to probe the segregation and orientation of silane molecules at buried interfaces nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution and the solid state. It provides detailed information about the chemical environment of atomic nuclei, such as ¹H, ¹³C, and ²⁹Si.

For this compound, ¹H NMR spectroscopy would reveal the number and connectivity of different types of protons, such as those in the amino group, the methyl groups, and the silanol group. The chemical shifts of these protons are influenced by their local electronic environment.

¹³C NMR spectroscopy provides information about the carbon atoms in the molecule. In the case of this compound, a single resonance would be expected for the two equivalent methyl groups attached to the silicon atom.

²⁹Si NMR spectroscopy is particularly informative for silicon-containing compounds. The chemical shift of the silicon nucleus in this compound would be characteristic of a silicon atom bonded to two carbon atoms, an oxygen atom, and an amino group. The precise chemical shift can provide insights into the degree of condensation if oligomers are present. The chemical shift for a silicon atom in a silanol group (Q³) is typically found in a different region than that of a silicon atom in a siloxane bridge (Q⁴) nih.gov.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Si-CH₃ | 0.1 - 0.3 | Singlet |

| ¹H | -NH₂ | Variable (depends on solvent and concentration) | Broad Singlet |

| ¹H | Si-OH | Variable (depends on solvent and concentration) | Broad Singlet |

| ¹³C | Si-CH₃ | -5 to 5 | Singlet |

Mass Spectrometry

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for analyzing its structure through fragmentation patterns.

Advanced MS techniques are employed to accurately characterize silyl (B83357) organic compounds. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) methods like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) can determine the highly accurate mass of the compound, allowing for unambiguous confirmation of its elemental formula. nih.govresearchgate.net Other techniques such as triple-quadrupole electrospray tandem mass spectrometry (QqQ ESI-MS/MS) are used for detailed fragmentation studies. nih.govresearchgate.net These methods are highly effective for investigating and characterizing silicon-based organic compounds. nih.govresearchgate.net

Under electron ionization (EI) or collisionally activated dissociation (CAD), this compound is expected to fragment in predictable ways based on its functional groups. nih.gov

Alpha-Cleavage: This is a predominant fragmentation mode for amines. miamioh.eduyoutube.com The bond adjacent to the nitrogen atom can break, leading to the loss of a methyl radical (•CH₃) to form a stable iminium ion.

Loss of Water: Similar to alcohols, silanols can undergo dehydration, resulting in the loss of a water molecule (H₂O) from the molecular ion. libretexts.org

Cleavage at the Si-N Bond: The bond between the silicon and nitrogen atoms can cleave, generating fragments corresponding to the dimethylsilanol and amino moieties.

Cleavage of Si-C Bond: The bond between silicon and a methyl group can break, leading to the loss of a methyl group.

The analysis of these fragmentation pathways provides a comprehensive understanding of the compound's behavior during mass spectrometric analysis. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation of this compound (Molecular Weight: 91.18 g/mol)

| m/z | Proposed Fragment Ion | Formula of Ion | Fragmentation Pathway |

|---|---|---|---|

| 91 | [M]⁺ | [C₂H₉NOSi]⁺ | Molecular Ion |

| 76 | [M - CH₃]⁺ | [CH₆NOSi]⁺ | Loss of a methyl radical from silicon or nitrogen. |

| 75 | [M - CH₄]⁺ | [CH₅NOSi]⁺ | Loss of methane (B114726). |

| 45 | [Si(OH)CH₂]⁺ | [CH₄OSi]⁺ | Cleavage of N-CH₂ bond. |

| 44 | [CH₂=NH₂]⁺ | [CH₄N]⁺ | Alpha-cleavage next to nitrogen. |

This compound, like other aminosilanes, is susceptible to hydrolysis, particularly in aqueous environments. nih.govresearchgate.net This degradation involves the cleavage of the Si-N bond to yield products such as dimethylsilanediol (B41321). Atmospheric Pressure Ionization (API) techniques, especially Atmospheric Pressure Chemical Ionization (APCI), are well-suited for analyzing these polar, low molecular weight degradation products. nih.gov

APCI-MS is effective for analytes that are less amenable to electrospray ionization because they lack easily ionizable acidic or basic sites. nih.gov In one application, an LC-MS/MS method using an APCI source was developed to detect dimethylsilanediol as a contaminant in water. nasa.gov In the negative ion mode of the APCI source, a proton is removed from the analyte, allowing for sensitive detection. nasa.gov This approach enables the routine monitoring of degradation products of silicon-containing compounds in various matrices.

Surface Characterization Techniques

When this compound is used to modify a surface, a variety of techniques are required to characterize the resulting film. nih.govlehigh.eduresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface. byu.edu For a surface treated with this compound, XPS can confirm the presence of silicon, nitrogen, carbon, and oxygen. High-resolution scans of the N 1s and Si 2p regions can provide information on the chemical environment, such as distinguishing between protonated and free amino groups or identifying the formation of Si-O-Si bonds. nih.govlehigh.eduresearchgate.net

Atomic Force Microscopy (AFM): AFM is used to investigate the surface topography and morphology. nih.govresearchgate.net It can reveal whether the this compound has formed a uniform monolayer or has aggregated into clusters on the surface. molecularvista.com

Raman Spectroscopy: This technique provides information about the vibrational modes of the molecules on the surface. nih.govlehigh.edu It can be used to confirm the presence of specific functional groups from the this compound and to study their orientation on the substrate. lehigh.edu

Streaming Potential Measurement: This method is used to determine the surface charge. nih.govlehigh.edu The aminosilanization of a typically negative surface like glass or silica converts the surface charge to positive at neutral pH values, which can be quantified by streaming potential measurements. nih.govlehigh.edu

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For the characterization of this compound layers, XPS provides invaluable information on the surface chemistry and bonding.

When an aminosilane (B1250345) layer, such as one formed from a precursor like aminopropyldimethylethoxysilane (APDMES), is analyzed, XPS can identify and quantify the constituent elements, primarily silicon (Si), carbon (C), oxygen (O), and nitrogen (N). nih.gov High-resolution scans of the core level spectra of these elements reveal details about their chemical environment.

The N 1s spectrum is particularly informative for amino-terminated silane layers. It can be deconvoluted into multiple components, corresponding to different chemical states of the amine group. These typically include the primary amine (-NH2), protonated amine (-NH3+), and hydrogen-bonded amine groups. The relative abundance of these species provides insight into the surface charge and intermolecular interactions within the silane layer.

The Si 2p spectrum also offers critical information. It can be resolved into components corresponding to the underlying silicon substrate (Si-Si bonds), the native silicon oxide layer (SiO2), and the silicon atoms of the silane itself, which are typically found at higher binding energies due to their bonding with oxygen and carbon. researchgate.net By analyzing the relative intensities of these peaks, the thickness of the silane and underlying oxide layers can be estimated. researchgate.net

Table 1: Representative XPS Binding Energies for Aminosilane Layers on a Silicon Substrate

| Element | Core Level | Chemical State | Binding Energy (eV) |

| N | 1s | -NH2 (Primary Amine) | ~399.2 |

| N | 1s | -NH3+ (Protonated Amine) | ~401.0 |

| Si | 2p | Si-Si (Bulk Silicon) | ~99.3 |

| Si | 2p | Aminosilane on SiO2 | ~102.2 |

| Si | 2p | SiO2 (Silicon Dioxide) | ~103.0 |

Note: These binding energies are representative and can vary slightly depending on the specific aminosilane, substrate, and instrument calibration.

Spectroscopic Ellipsometry (SE)

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to determine the thickness and optical constants (refractive index 'n' and extinction coefficient 'k') of thin films. lehigh.edu When this compound is deposited on a substrate to form a thin film, SE is a powerful tool for characterizing the resulting layer. The technique works by measuring the change in polarization of light upon reflection from the sample surface. lehigh.edu By analyzing these changes over a range of wavelengths, a model can be built to extract the film's properties.

For aminosilane layers, SE is primarily used to accurately measure the film thickness, which can range from a monolayer (a few angstroms) to thicker, multilayer structures. nih.gov The thickness of the silane layer is a critical parameter that influences its performance in various applications. For instance, in the context of creating stable amine-functionalized surfaces, controlling the deposition to form a dense monolayer is often desired. Studies on related aminosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), have shown that layer thickness increases with longer silanization times, leading to the formation of multilayers. nih.gov

Table 2: Example of APTES Layer Thickness as a Function of Silanization Time Measured by Spectroscopic Ellipsometry

| Silanization Time (hours) | Layer Thickness (Å) |

| 3 | 10 |

| 19 | 57 ± 15 |

Data for a related aminosilane, APTES, illustrating the use of SE for thickness determination. nih.gov

The optical constants, n and k, obtained from SE can also provide information about the density and composition of the silane film.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a surface at the nanoscale. wiley.com It is an essential tool for visualizing the morphology and measuring the roughness of this compound layers. AFM can be operated in different modes, with the oscillating mode being particularly suitable for imaging soft organic materials like silane films. wiley.com

AFM studies of aminosilane-modified surfaces often reveal the formation of flat layers interspersed with island-like structures. wiley.com These islands are typically attributed to the polymerization of the silane molecules. wiley.com The density, height, and width of these islands can be quantified from AFM images, providing insights into the deposition process.

The surface roughness is another key parameter obtained from AFM analysis. It is often expressed as the arithmetic average roughness (Ra). A smooth, uncoated silicon wafer will have a very low Ra value, which increases upon modification with aminosilanes. The degree of roughness can depend on the specific aminosilane and the deposition conditions. For example, aminosilanes with more reactive groups may lead to a higher degree of polymerization and consequently, a rougher surface. wiley.com

Table 3: Surface Roughness of a Silicon Wafer Before and After Modification with an Aminosilane (APTMS)

| Surface | Average Roughness (Ra) (nm) | Observations |

| Uncoated Silicon Wafer | 0.09 | Smooth surface without islands |

| APTMS Coated Silicon Wafer (6h deposition) | 0.28 | Relatively rough layer with a high density of islands |

Data for a related aminosilane, APTMS, illustrating the use of AFM for morphological analysis. wiley.com

Water Contact Angle Measurements

Water contact angle measurements are a straightforward yet powerful method for characterizing the wettability of a surface, which in turn provides information about its surface energy and chemical composition. The contact angle is the angle where a liquid-vapor interface meets a solid surface. For surfaces modified with this compound, the water contact angle is sensitive to the presence and orientation of the amine and dimethyl groups at the surface.